molecular formula C17H26N2O5 B024767 (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 102507-19-7

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B024767
CAS No.: 102507-19-7
M. Wt: 338.4 g/mol
InChI Key: CVDWRNZTWXJRST-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Carbamate-bearing molecules, such as this one, are known to play an important role in modern drug discovery and medicinal chemistry . They are often designed to make specific drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This allows the compound to modulate inter- and intramolecular interactions with its target enzymes or receptors .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that the compound may interact with biochemical pathways involving peptide bonds.

Pharmacokinetics

Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This enhances their bioavailability. Furthermore, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Given the compound’s ability to modulate inter- and intramolecular interactions with its target enzymes or receptors , it can be inferred that the compound may induce changes in the activity of these targets, potentially leading to downstream effects on cellular function.

Biochemical Analysis

Biochemical Properties

The carbamate group in (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a key structural motif that can make drug-target interactions through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Cellular Effects

They can disrupt microtubules and bind to the colchicine binding site separate from the binding sites of clinically used microtubule-targeting agents .

Molecular Mechanism

Carbamates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can be facilitated by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Temporal Effects in Laboratory Settings

Carbamates are known for their chemical stability and capability to permeate cell membranes .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. Animal models are widely used to develop newer drugs for the treatment of various diseases and to understand the effects of different dosages .

Metabolic Pathways

Carbamates are part of one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Transport and Distribution

The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers .

Subcellular Localization

Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to this compound .

Properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWRNZTWXJRST-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548497
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102507-19-7
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102507-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 5
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.